



Application Note: Searching for Specific Polymorphisms in Human Mitochondrial DNA

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Compound of Interest		
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Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of human mitochondrial DNA (mtDNA) polymorphisms is crucial for a wide range of disciplines, including population genetics, forensics, and the investigation of mitochondrial diseases. Historically, the Human Mitochondrial Genome Database (**mtDB**) was a key resource for researchers, providing a comprehensive collection of complete human mitochondrial genomes and a list of known polymorphisms.[1][2] Although **mtDB** is no longer actively maintained, its role has been superseded by more extensive and continuously updated databases.

This application note provides a detailed protocol for searching for specific polymorphisms in human mtDNA using MITOMAP, a comprehensive and widely used database of human mitochondrial DNA variation.[3][4][5] This guide will detail the use of MITOMAP's search functionalities to identify and analyze specific mitochondrial variants.

MITOMAP Database Overview

MITOMAP is a curated database that collates information on human mitochondrial DNA polymorphisms and their associations with disease.[4][6] It is an essential tool for researchers and clinicians, offering a vast collection of data on mtDNA sequence variants, including single nucleotide polymorphisms (SNPs), insertions, and deletions.[6] The database is regularly



updated with information from published literature and GenBank, ensuring its content remains current.[7]

Quantitative Data Summary

The data presented in MITOMAP is extensive and continuously growing. The following table summarizes the database content as of July 2025, providing a snapshot of the wealth of information available to researchers.[7]

Data Category	Count
Full-Length (FL) GenBank Sequences	62,556
Control Region (CR) GenBank Sequences	81,778
Single Nucleotide Variants (SNVs)	19,892

Protocol: Searching for Polymorphisms in MITOMAP

MITOMAP offers several methods for querying its database to find specific polymorphisms. The primary tool for this purpose is the "Allele Search" function.[8][9] This protocol outlines the step-by-step process for using this feature.

Experimental Protocol: Allele Search

- Navigate to the MITOMAP Website: Open a web browser and go to the MITOMAP homepage.
- Locate the Allele Search Tool: On the main page, under the "MITOMAP Quick Reference & Tools" section, click on the "Allele Search" link.[7] This will direct you to the search interface.
- Enter Search a Query: The search interface allows you to search for polymorphisms in several ways:
 - By a single nucleotide position: Enter a single base position (from 1 to 16569) into the
 "Start" box.[8][9][10]



- By a range of nucleotide positions: Enter the starting position in the "Start" box and the ending position in the "End" box. The maximum range for a single query is 101 base pairs.
 [8][9][11]
- By specific variant: You can also enter the variant in standard nomenclature (e.g., m.11778G>A) into the search box.[10]
- Submit the Query: Click the "Submit" button to execute the search.
- Interpret the Search Results: The results are presented in a table with the following columns:
 - Position: The nucleotide position of the polymorphism in the mitochondrial genome, based on the revised Cambridge Reference Sequence (rCRS).
 - Nucleotide Change: The specific base change observed at that position.
 - Locus: The gene or region where the polymorphism is located.
 - Codon: The codon number if the polymorphism is in a protein-coding gene.
 - AA Change: The resulting amino acid change, if any.
 - GB Freq FL: The frequency of the variant in the set of full-length GenBank sequences.
 - GB Freq CR: The frequency of the variant in the set of control region GenBank sequences.
 - References: Links to PubMed citations for publications that report the polymorphism.

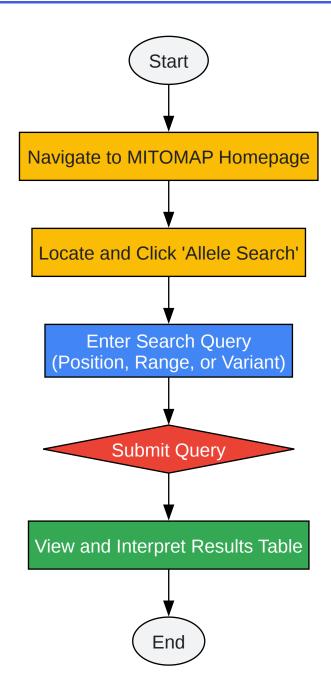
Visualizing Workflows and Logical Relationships

To better illustrate the processes and data relationships involved in searching for mitochondrial polymorphisms, the following diagrams are provided.

Workflow for Searching Polymorphisms in MITOMAP

The following diagram outlines the step-by-step workflow for a researcher searching for a specific polymorphism using the MITOMAP database.





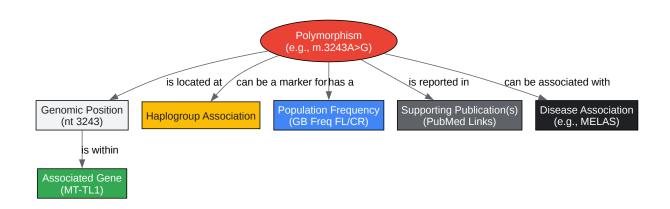
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Caption: Workflow for querying polymorphisms in MITOMAP.

Logical Relationships of a Mitochondrial Variant in MITOMAP

This diagram illustrates the interconnectedness of a mitochondrial polymorphism with other key data points within the MITOMAP database.





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Caption: Data relationships for a variant in MITOMAP.

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